3,4,5-三(苯甲氧基)苯甲酸甲酯

描述

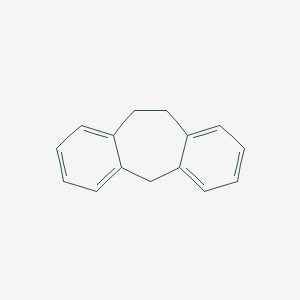

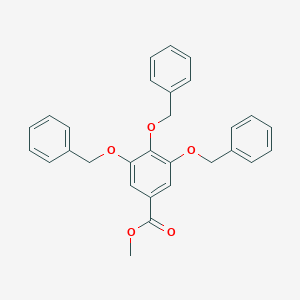

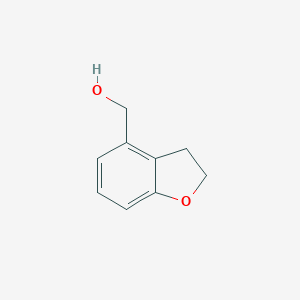

Methyl 3,4,5-Tris(benzyloxy)benzoate is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of benzoic acid and is characterized by the presence of three benzyloxy groups attached to the benzene ring. This structure is significant in the field of liquid crystals and supramolecular chemistry, where it is often used to synthesize materials with specific physical and chemical properties.

Synthesis Analysis

The synthesis of derivatives of Methyl 3,4,5-Tris(benzyloxy)benzoate has been reported in several studies. For instance, the synthesis of cis, cis-(3,5-dihydroxycyclohexyl)-3,4,5-tris(decyloxy)benzoate, a derivative, starts from cis, cis-phloroglucitol, which is protected by phenylboronic acid . Another study describes the synthesis of tris-methacrylated derivatives of 3,4,5-Tris[(alkoxy)benzyloxy]benzoate, which are liquid crystalline and form hexagonal columnar disordered structures . These syntheses involve multiple steps, including protection and deprotection of functional groups, esterification, and complexation with metal salts to induce specific mesophases.

Molecular Structure Analysis

The molecular structure of Methyl 3,4,5-Tris(benzyloxy)benzoate derivatives is crucial for their function as liquid crystals. The studies show that these compounds can self-assemble into various supramolecular architectures, such as tubular liquid crystalline and crystalline structures . The molecular recognition directed self-assembly is facilitated by the presence of crown ether endo-receptors and tapered 3,4,5-tris(p-dodecyloxybenzyloxy)benzoate fragments . The molecular structure is also responsible for the formation of hexagonal columnar mesophases, as observed in the synthesis of tris-methacrylated derivatives .

Chemical Reactions Analysis

The chemical reactivity of Methyl 3,4,5-Tris(benzyloxy)benzoate derivatives is demonstrated in their ability to form complexes and undergo polymerization. For example, the synthesis of poly{2-vinyloxyethyl 3,4,5-tris[4-(n-dodecanyloxy)benzyloxy]benzoate} involves cationic polymerization, resulting in a supramolecular polymer with a columnar hexagonal mesophase . Additionally, the compound's ability to form "supramolecular interpenetrating networks" in methacrylate mixtures indicates its potential in creating materials with low shrinkage and high stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 3,4,5-Tris(benzyloxy)benzoate derivatives are influenced by their molecular structure and the presence of liquid crystalline phases. These compounds exhibit broad mesophase ranges, including room temperature stability, which is essential for practical applications . The self-organization into supramolecular structures, such as cylindrical channels and hexagonal columnar mesophases, is indicative of their potential use in advanced materials science . The ability to form lyotropic columnar phases and organogels further demonstrates the versatility of these compounds in different environments .

科学研究应用

液晶性质和超分子网络

3,4,5-三(苯甲氧基)苯甲酸甲酯因其在液晶性质和超分子网络形成中的作用而受到研究。例如,Beginn、Zipp 和 Möller (2000) 探索了该化合物衍生物在甲基丙烯酸酯混合物中的结晶和超分子聚集。他们观察到由各向同性聚甲基丙烯酸酯树脂和超分子聚集体组成的“超分子互穿网络”的形成,并与树脂相共价连接。这项研究突出了该化合物在创建具有特定物理性质的复杂分子结构方面的潜力 (Beginn, Zipp, & Möller, 2000).

超分子树枝状大分子和分子识别

Percec 等人 (1998) 的研究证明了 3,4,5-三(苯甲氧基)苯甲酸甲酯在自组装单树枝状大分子合成中的用途。这些单树枝状大分子可以形成圆柱形和球形超分子树枝状大分子,表现出非凡的自组织能力。这项工作说明了该化合物在创建先进分子结构方面的潜力,这在材料科学和纳米技术中至关重要 (Percec 等,1998).

聚合物中中间相的形成

另一个重要的应用是在聚合物中形成中间相。例如,Beginn、Zipp 和 Möller (2000) 描述了含有该化合物的液晶衍生物的合成。他们观察到六方柱状无序结构和在甲基丙烯酸酯溶剂中形成溶致柱状相。这项研究有助于理解聚合物的自组装和相行为,这对于开发新型聚合物材料至关重要 (Beginn, Zipp, & Möller, 2000).

对超分子结构中相行为和稳定性的影响

该化合物对超分子结构中相行为和稳定性的影响是另一个重要的研究领域。Percec 等人 (1998) 研究了其在分子和高分子自组装和共组装柱中形成六方柱状中间相的作用。他们的研究结果有助于理解中间相行为和稳定性,这对于设计和合成新型液晶材料非常重要 (Percec 等,1998).

安全和危害

属性

IUPAC Name |

methyl 3,4,5-tris(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26O5/c1-31-29(30)25-17-26(32-19-22-11-5-2-6-12-22)28(34-21-24-15-9-4-10-16-24)27(18-25)33-20-23-13-7-3-8-14-23/h2-18H,19-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUSJTNDKNFSEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326202 | |

| Record name | Methyl 3,4,5-Tris(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,4,5-Tris(benzyloxy)benzoate | |

CAS RN |

70424-94-1 | |

| Record name | 70424-94-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3,4,5-Tris(benzyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,2':6',2''-Terpyridine]-4'-carboxylic acid](/img/structure/B130572.png)

![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)

![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)

![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)